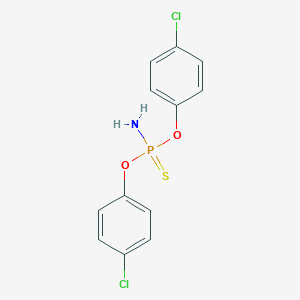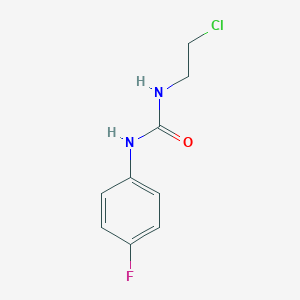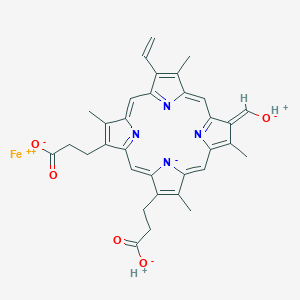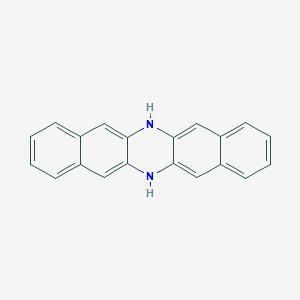![molecular formula C9H14O B087763 alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 13307-34-1](/img/structure/B87763.png)
alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol, also known as Menthone glycerin acetal (MGA), is a bicyclic monoterpene alcohol that is widely used in the flavor and fragrance industry. It is a colorless liquid with a minty odor and taste and is derived from the essential oil of peppermint. In recent years, this compound has gained attention for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including human skin cells and liver cells. It has also been shown to possess antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol in lab experiments is its low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol. One area of interest is its potential as a natural preservative in food and cosmetic products. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in these areas.
In conclusion, this compound is a promising compound for scientific research. Its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry make it an area of interest for future research. Further studies are needed to fully understand its mechanisms of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol can be achieved through several methods, including the reaction of menthone with glycerin in the presence of an acid catalyst. Other methods include the reaction of menthol with formaldehyde and the reaction of menthone with ethylene glycol.
Aplicaciones Científicas De Investigación
Alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmaceuticals, and biochemistry. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
13307-34-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)ethanol |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,6-10H,4-5H2,1H3 |
Clave InChI |
OVEARCWULHSQDS-UHFFFAOYSA-N |
SMILES |
CC(C1CC2CC1C=C2)O |
SMILES canónico |
CC(C1CC2CC1C=C2)O |
Otros números CAS |
13307-34-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



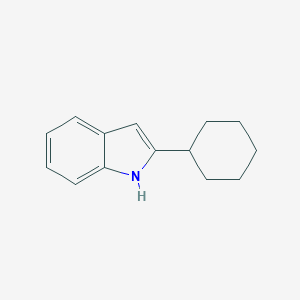
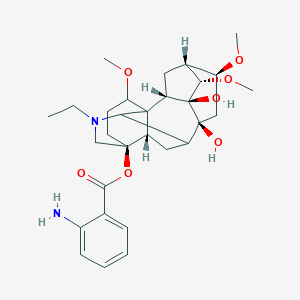
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
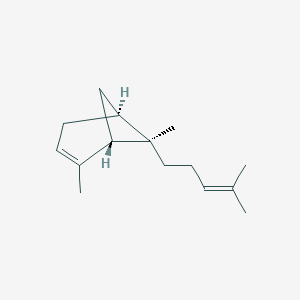
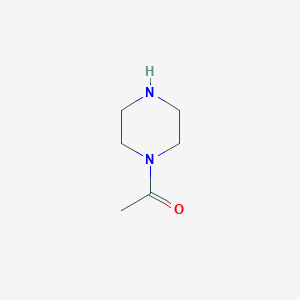
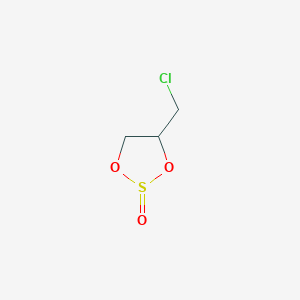
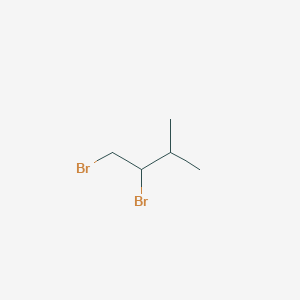
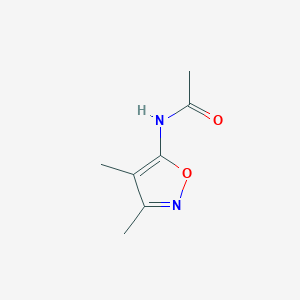
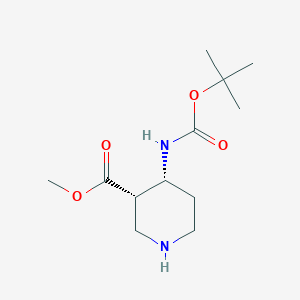
silane](/img/structure/B87712.png)
